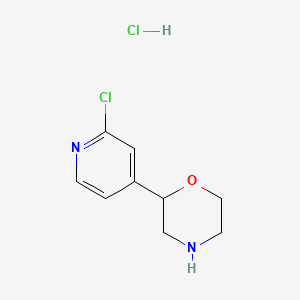![molecular formula C22H30INO4S B13899954 (E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)
(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
I-SAP, or Isopropyl Alcohol Superabsorbent Polymer, is a type of superabsorbent polymer known for its exceptional ability to absorb and retain large amounts of liquid relative to its own mass. These polymers are hydrophilic and can absorb aqueous solutions through hydrogen bonding with water molecules. The unique properties of I-SAP make it valuable in various applications, including personal hygiene products, agriculture, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of I-SAP typically involves the polymerization of isopropyl alcohol with other monomers to form a cross-linked network. The reaction conditions often include the use of initiators such as potassium persulfate and cross-linking agents like N,N’-methylenebisacrylamide. The polymerization process can be carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of I-SAP involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting polymer is then dried, ground, and sieved to obtain the desired particle size. The production process also includes quality control measures to ensure the consistency and performance of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
I-SAP undergoes various chemical reactions, including:
Oxidation: I-SAP can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which can modify the polymer’s properties.
Substitution: Substitution reactions involve replacing functional groups on the polymer chain with other groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .
Major Products
The major products formed from these reactions include modified I-SAP with enhanced properties, such as increased water absorption capacity, improved mechanical strength, and tailored chemical functionalities .
Wissenschaftliche Forschungsanwendungen
I-SAP has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst support and in the synthesis of other polymers.
Biology: Employed in tissue engineering and as a scaffold for cell culture.
Medicine: Utilized in drug delivery systems and wound dressings due to its high absorbency and biocompatibility.
Industry: Applied in agriculture for soil moisture retention, in personal hygiene products like diapers and sanitary napkins, and in industrial spill control .
Wirkmechanismus
The mechanism by which I-SAP exerts its effects involves the absorption and retention of water molecules through hydrogen bonding. The polymer’s hydrophilic groups attract and bind water molecules, causing the polymer to swell and form a gel-like structure. This swelling capacity is influenced by the degree of cross-linking and the presence of ionic groups on the polymer chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to I-SAP include:
Polyacrylate Superabsorbent Polymers: Known for their high water absorption capacity and used in similar applications.
Cellulose-Based Superabsorbent Polymers: Derived from natural sources and used in environmentally friendly applications.
Polyacrylamide Superabsorbent Polymers: Used in agriculture and wastewater treatment .
Uniqueness of I-SAP
I-SAP stands out due to its unique combination of high water absorption capacity, biocompatibility, and versatility in various applications. Its ability to undergo chemical modifications allows for tailored properties to meet specific needs in different fields .
Eigenschaften
Molekularformel |
C22H30INO4S |
|---|---|
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3+/t15-,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
SZNMERGTFJHNSM-BZSVIYILSA-N |
Isomerische SMILES |
CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)I)C/C=C/CCCC(=O)O)C |
Kanonische SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)


![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)


